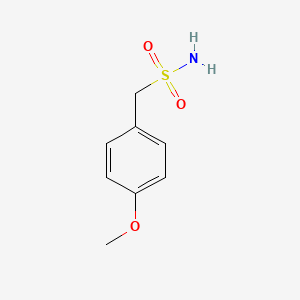

(4-Methoxyphenyl)methanesulfonamide

Description

Overview of Aryl Sulfonamides in Synthetic and Transformative Chemistry

Aryl sulfonamides, where the sulfonamide group is attached to an aryl ring, are of significant interest in synthetic chemistry. They serve as crucial intermediates and building blocks for more complex molecular architectures. nih.gov The synthesis of aryl sulfonamides is often achieved through the reaction of an aryl sulfonyl chloride with an amine, a method that has been a staple in organic synthesis. nih.gov However, challenges associated with the preparation of aryl sulfonyl chlorides have spurred the development of innovative synthetic strategies. nih.gov

Modern synthetic methods focus on creating these valuable compounds with greater efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of aryl sulfonamides from readily available starting materials like arylboronic acids. nih.govacs.org These advanced methods allow for the construction of both the aryl and amine components in a single step under mild conditions. nih.gov Furthermore, site-selective C-H functionalization techniques are being explored to introduce the sulfonyl group with high precision, avoiding the formation of unwanted isomers. nih.gov The resulting aryl sulfinates can then be converted into a diverse range of sulfonyl-containing compounds, including sulfonamides. nih.gov

The utility of methanesulfonamide (B31651) itself extends beyond its role as a building block. It has been identified as a valuable cosolvent and general acid catalyst in important organic transformations such as the Sharpless asymmetric dihydroxylation. organic-chemistry.org In this reaction, methanesulfonamide facilitates the transfer of hydroxide (B78521) ions and protonates intermediate species, thereby accelerating the reaction rate for certain substrates. organic-chemistry.org

Academic Significance and Research Focus on the (4-Methoxyphenyl)methanesulfonamide Moiety

The specific moiety, this compound, which features a methanesulfonamide group attached to a 4-methoxyphenyl (B3050149) ring, has garnered considerable attention from the academic and research communities. This compound, with the chemical formula C₈H₁₁NO₃S, serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. biosynth.com Its structure is particularly amenable to creating molecules that can interact with biological targets, making it a valuable scaffold in drug discovery.

Research into this compound and its derivatives has revealed a spectrum of potential therapeutic applications. Studies have demonstrated its capacity to inhibit specific enzymes, a property that is fundamental to the design of many drugs. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to a reduction in their activity. This mechanism of action has positioned compounds containing this moiety as promising candidates for the development of treatments for various diseases.

For example, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. Some studies have shown that these compounds can exhibit cytotoxic effects against cancer cell lines and inhibit the growth of various bacterial strains. ontosight.ai The benzimidazole (B57391) moiety, when incorporated into structures containing the methanesulfonamide group, has been associated with a broad range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. ontosight.ai

The synthesis of this compound itself can be achieved through several routes, with one common method involving the reaction of p-anisidine (B42471) with methanesulfonic anhydride. chemicalbook.com The versatility of this compound as a synthetic intermediate is further highlighted by its use in the creation of more complex molecules, such as those used in the production of dyes and pigments.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.25 g/mol |

| CAS Number | 89782-89-8 |

| SMILES | COC1=CC=C(C=C1)CS(=O)(=O)N |

Data sourced from Biosynth biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJHPWNCNNFFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533166 | |

| Record name | 1-(4-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-89-8 | |

| Record name | 1-(4-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyphenyl Methanesulfonamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming the crucial nitrogen-sulfur bond from readily available starting materials.

Amidation Reactions Utilizing 4-Methoxyaniline and Methanesulfonyl Chloride

The most conventional method for synthesizing N-(4-methoxyphenyl)methanesulfonamide involves the direct reaction of 4-methoxyaniline with methanesulfonyl chloride. This nucleophilic substitution reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The process is generally carried out in a suitable solvent like dichloromethane (B109758) at room temperature or slightly elevated temperatures.

While this method is straightforward, it has a significant drawback concerning the potential for genotoxic impurities that can arise when an aniline (B41778) is reacted with methanesulfonyl chloride. acs.orgacs.orgnih.gov This concern has driven the development of alternative, cleaner synthetic routes.

Transition-Metal Catalyzed Arylation and C-H Amidation Processes

To overcome the limitations of traditional methods and to provide more efficient and versatile pathways, researchers have increasingly turned to transition-metal catalysis. These methods often involve the formation of carbon-nitrogen bonds through cross-coupling reactions or direct C-H functionalization.

One-Pot Iron- and Copper-Catalyzed C-H Amidation Strategies

A novel one-pot, two-stage synthesis has been developed that utilizes earth-abundant iron and copper catalysts to produce diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com This method avoids the need for prefunctionalized arenes or the handling of toxic sulfonyl chlorides. thieme-connect.com

The process begins with a regioselective para-iodination of an activated arene, such as anisole (B1667542), using N-iodosuccinimide (NIS) activated by the super Lewis acid, iron triflimide. thieme-connect.comresearchgate.net This is immediately followed by a copper(I)-catalyzed N-arylation reaction with a primary sulfonamide in the same reaction vessel. thieme-connect.com This sequential iron- and copper-catalyzed approach allows for the direct conversion of aryl C-H bonds into C-N bonds, providing facile access to a range of diaryl sulfonamides. thieme-connect.comresearchgate.net

Table 1: One-Pot Iron- and Copper-Catalyzed Synthesis of a (4-Methoxyphenyl)sulfonamide Analogue

| Aryl Substrate | Sulfonamide | Catalyst System | Yield | Reference |

|---|

This table demonstrates the synthesis of a structurally related diaryl sulfonamide using the described one-pot method.

Palladium-Catalyzed N-Arylation Methods

Palladium-catalyzed cross-coupling reactions represent a powerful and general method for forming C-N bonds. Specifically, the N-arylation of methanesulfonamide (B31651) with aryl halides offers a high-yielding alternative to the classical approach. acs.orgnih.gov This strategy is advantageous as it avoids the use of an aniline reactant with methanesulfonyl chloride, thereby eliminating the risk of forming potentially genotoxic byproducts. acs.orgacs.org

The reaction typically couples methanesulfonamide with an aryl bromide or chloride. acs.orgnih.gov Key to the success of this method is the selection of the palladium source, ligand, and base. Studies have shown that a combination of [Pd(allyl)Cl]₂ as the palladium source and t-BuXPhos as the ligand provides excellent conversion rates at moderate temperatures (60-80 °C). acs.org The use of K₂CO₃ as the base has also been found to be effective. acs.org This method is applicable to a wide range of aryl halides, demonstrating its generality. acs.org

Table 2: Palladium-Catalyzed N-Arylation of Methanesulfonamide with Aryl Bromides

| Aryl Bromide | Catalyst (mol %) | Ligand (mol %) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole (B123540) | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (3) | 80 | 95 | acs.org |

| 4-Bromotoluene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (3) | 80 | 97 | acs.org |

Palladium-Catalyzed Reductions in Nitro Compound Conversion

Another advanced strategy involves the use of nitroarenes as the nitrogen source for the synthesis of N-arylsulfonamides. This can be achieved through palladium-catalyzed reductive arylation, which couples nitroarenes with chloroarenes to form the desired product in a single transformation. nih.govchemrxiv.org This process is significant because it bypasses the discrete step of reducing the nitroarene to an aniline before coupling, streamlining the synthetic sequence. nih.govchemrxiv.org

In a related approach, N-arylsulfonamides can be formed from nitroarenes and arylsulfonyl hydrazides using palladium catalysis. rsc.org In this protocol, the nitroarenes are reduced in situ by hydrogen that is released from the arylsulfonyl hydrazides, meaning no external reductants are required. rsc.org Furthermore, palladium nanoclusters have been shown to effectively catalyze the tandem selective reduction of nitroarenes to anilines, which can then be used in subsequent coupling reactions. rsc.org

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate compound that is then converted to the final (4-Methoxyphenyl)methanesulfonamide product. These multi-step sequences can be advantageous when direct routes are inefficient or when specific substitution patterns are desired.

An example of a precursor-based approach is inherent in the transition-metal catalyzed methods described above. For instance, the palladium-catalyzed N-arylation (Section 2.1.2.2) requires the precursor 4-bromoanisole or 4-chloroanisole, which is then coupled with methanesulfonamide. acs.org

Similarly, the one-pot iron- and copper-catalyzed C-H amidation (Section 2.1.2.1) proceeds through an in situ generated aryl iodide precursor. The initial step is the highly regioselective iodination of anisole at the para position, which is then immediately consumed in the subsequent copper-catalyzed N-arylation step without being isolated. thieme-connect.com This highlights a sophisticated precursor-based strategy contained within a one-pot procedure.

Another precursor-based method involves the reaction of Morita–Baylis–Hillman (MBH) acetates with methanesulfonamide. nih.gov This sequence can be used to generate complex heterocyclic structures containing the methanesulfonamide group, which can be considered advanced precursors or analogues of the target compound. nih.gov

Reductive Transformations of Nitro-Substituted Aromatic Precursors

A prominent and economically viable route for the synthesis of N-aryl sulfonamides, including this compound, involves the use of readily available and stable nitroarenes as the starting material. tandfonline.comorganic-chemistry.org This approach circumvents the need for potentially genotoxic aromatic amines. organic-chemistry.org The core of this methodology lies in the reduction of a nitro group on an aromatic ring to an amine, which is then reacted with a sulfonylating agent.

Several catalytic systems have been developed to facilitate this transformation in a one-pot manner, offering efficiency and good to excellent yields. One such method employs an iron(II) chloride (FeCl₂) catalyst with sodium bisulfite (NaHSO₃) as the reductant. organic-chemistry.org This system is effective for a broad range of nitroarenes and sodium arylsulfinates, demonstrating tolerance to various functional groups. organic-chemistry.org Mechanistic studies suggest that the formation of the crucial N-S bond may occur through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org

Another iron-promoted protocol utilizes iron dust as the sole reductant for the reaction between nitroarenes and sulfonyl chlorides in an aqueous medium. rsc.org This method is particularly noteworthy for its scalability. rsc.org Furthermore, palladium-catalyzed reductive coupling reactions of nitroarenes with sodium arylsulfinates have been successfully employed for the synthesis of N-arylsulfonamides. rsc.org

The general reaction scheme for the reductive synthesis of N-arylsulfonamides from nitroarenes is depicted below:

Nitroarene + Sulfonylating Agent --(Reductant, Catalyst)--> N-Aryl Sulfonamide

A specific example is the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates using an iron catalyst. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the nitroarene and the arylsulfinate. organic-chemistry.org

| Catalyst | Reductant | Solvent | Temperature | Yield | Reference |

| FeCl₂ | NaHSO₃ | DMSO | 80 °C | Good to Excellent | organic-chemistry.org |

| Fe dust | - | Water | Varies | Moderate to Excellent | rsc.org |

| Pd catalyst | Varies | Varies | Varies | Good to Excellent | rsc.org |

| SnCl₂/NaHSO₃ | NaHSO₃ | DMSO | Ultrasound | Varies | acs.orgnih.gov |

This table summarizes various catalytic systems for the synthesis of N-arylsulfonamides from nitroarenes.

Synthesis via Halogenated Intermediates

The use of halogenated intermediates provides an alternative and versatile pathway to this compound and its analogues. A cornerstone of this approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgrug.nl This reaction has become a fundamental tool in organic synthesis for the formation of C(sp²)-N bonds due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl

In the context of synthesizing this compound, this could involve the coupling of a halogenated methoxybenzene derivative with methanesulfonamide or, conversely, the coupling of 4-methoxyaniline with a methanesulfonyl halide. The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations," with sterically hindered phosphine (B1218219) ligands often providing superior results. wikipedia.org Bidentate phosphine ligands like BINAP and DDPF have been shown to be effective for the coupling of primary amines. wikipedia.org

Another important reaction utilizing halogenated intermediates is nucleophilic aromatic substitution (SɴAr). chemistrysteps.comnih.govlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.org For the synthesis of this compound derivatives, a suitably substituted fluoro- or chloro-nitroaromatic compound could react with a methanesulfonamide nucleophile.

A specific example involves the synthesis of 4-aryloxybenzaldehydes through the nucleophilic addition of a phenol (B47542) to a 4-fluorobenzaldehyde, which highlights the utility of SɴAr in forming aryl ether bonds, a common feature in some complex analogues. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Broad substrate scope, good functional group tolerance. | wikipedia.orgorganic-chemistry.orgrug.nl |

| Nucleophilic Aromatic Substitution (SɴAr) | Strong nucleophile, often with an activated aryl halide | Requires electron-withdrawing groups on the aromatic ring. | chemistrysteps.comnih.govlibretexts.org |

This table outlines key synthetic methods involving halogenated intermediates.

Preparation of Functionalized Derivatives and Complex Analogues

Condensation Reactions for Scaffold Derivatization

The this compound scaffold can be further elaborated through various condensation reactions to produce a diverse range of functionalized derivatives. These reactions typically involve the reaction of the sulfonamide nitrogen or other reactive handles on the molecule with suitable electrophiles.

The reactivity of the sulfonamide nitrogen allows for its alkylation or acylation to introduce further diversity. These reactions are fundamental in medicinal chemistry for tuning the physicochemical properties of a lead compound.

Stereoselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of drug molecules. Several stereoselective synthetic strategies have been developed to access enantiomerically pure or enriched sulfonamides and their derivatives.

One powerful technique is asymmetric reductive amination, which can convert a ketone and an amine into a chiral amine in the presence of a chiral catalyst. Nickel-catalyzed asymmetric reductive amination has been successfully applied to the synthesis of chiral sulfonamides from a wide range of ketones, including enolizable ones, with excellent enantiomeric excess. researchgate.net

Another approach involves the use of chiral auxiliaries. For example, (-)-quinine has been employed as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which can be precursors to chiral sulfonamides. nih.gov This method allows for the preparation of a variety of chiral sulfinamides in good yields and with high enantioselectivity. nih.gov

Furthermore, the development of enantiopure bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govchemrxiv.orgresearchgate.net These chiral building blocks can serve as precursors for complex chiral sulfonamide analogues. For instance, a sulfonimidamide analogue of celecoxib (B62257) has been synthesized in two steps from such a reagent. nih.gov

The stereoselective activity of cis/trans isomers of 1-propargyl-4-styrylpiperidine analogues highlights the importance of geometric isomerism in achieving selective biological activity, providing a rationale for the synthesis of geometrically defined analogues of this compound. conicet.gov.ar

| Approach | Key Features | Example Application | Reference |

| Asymmetric Reductive Amination | Nickel catalysis, use of titanium alkoxide. | Synthesis of chiral sulfonamides from ketones with high enantiomeric excess. | researchgate.net |

| Chiral Auxiliaries | Use of recoverable auxiliaries like (-)-quinine. | Asymmetric synthesis of chiral sulfinamides. | nih.gov |

| Chiral S(VI) Transfer Reagents | Enantiopure bifunctional reagents for asymmetric synthesis. | Rapid synthesis of chiral sulfoximines and sulfonimidamides. | nih.govchemrxiv.orgresearchgate.net |

| Geometric Isomerism | Synthesis of distinct cis/trans isomers. | Selective inhibition of MAO-A and MAO-B isoforms. | conicet.gov.ar |

This table summarizes various stereoselective synthetic approaches for chiral analogues.

Chemical Reactivity and Transformation Studies of 4 Methoxyphenyl Methanesulfonamide

Oxidation Reactions

The (4-Methoxyphenyl)methanesulfonamide molecule possesses sites susceptible to oxidation, primarily the methoxy-activated aromatic ring and the benzylic methylene (B1212753) group. The electron-donating nature of the methoxy (B1213986) group facilitates oxidative processes on the phenyl ring.

Research on related 4-methoxyphenyl (B3050149) compounds has shown that the aromatic ring can be oxidized to form quinone structures. researchgate.netnih.gov For instance, the electrochemical oxidation of 4-hydroxy-3-methoxyphenyl compounds leads to the formation of quinones. researchgate.net While direct oxidation of the methoxy group in this compound to a quinone is plausible, it often requires harsh conditions that could affect other parts of the molecule. The oxidation of phenols to quinones is a well-established transformation, and similar reactivity can be anticipated for methoxy-activated systems under appropriate oxidative stress. libretexts.org

The benzylic position is another potential site for oxidation. The oxidation of aromatic alkanes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically yields benzoic acids. masterorganicchemistry.comyoutube.com In the case of this compound, such a reaction would likely lead to cleavage of the benzyl-sulfonyl bond and formation of 4-methoxybenzoic acid. Milder and more selective oxidation of the benzylic C-H bond could potentially lead to the corresponding carbonyl derivative.

| Substrate Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 4-Alkyl-2-methoxyphenols | Cytochrome P450 | Quinone Methides | nih.gov |

| Alkylbenzenes | KMnO₄ | Benzoic Acids | masterorganicchemistry.com |

| Polycyclic Aromatic Phenols | Electrochemical Oxidation | Polycyclic Aromatic Quinones | nih.gov |

Reduction Reactions

The reduction of this compound can target the sulfonamide group or the aromatic ring, depending on the reducing agent and reaction conditions. The sulfonamide moiety is generally stable to many reducing agents but can be cleaved under specific, often harsh, conditions.

The electrochemical reduction of arylsulfonamides has been studied, providing a method for their cleavage. acs.org Chemical methods for the reduction of sulfonamides are also known. For instance, the double reduction of cyclic aromatic sulfonamides has been developed as a method to synthesize aryl-substituted cyclic amines. acs.orgresearchgate.net This suggests that under forcing reductive conditions, both the sulfonamide bond and the aromaticity of the phenyl ring could be affected.

Aryl ethers can undergo cleavage under certain reductive conditions. For example, treatment of a related 3-aryl pyrrolidine (B122466) containing a methoxy group with lithium in liquid ammonia (B1221849) resulted in the reduction of the aryl ether. acs.org This indicates that the methoxy group in this compound could potentially be cleaved under dissolving metal reduction conditions. Furthermore, the reduction of aryl halides can be enhanced by the presence of oxygen when using reagents like LiAlH₄, although this is not directly applicable to the non-halogenated parent compound. researchgate.net

| Substrate Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Cyclic Aromatic Sulfonamides | Benkeser conditions (Li, ethylenediamine) | Cyclohexyl-substituted Pyrrolidine | acs.org |

| Nitroarenes and Aryl Sulfinates | NaHSO₃ / SnCl₂ | N-Aryl Sulfonamides (Reductive Coupling) | acs.orgnih.gov |

| Arylsulfonamides | Electrochemical Reduction | Cleavage Products | acs.org |

Nucleophilic Substitution Processes Involving the Sulfonamide Moiety

The sulfonamide group in this compound can participate in nucleophilic substitution reactions, primarily at the nitrogen atom. The acidic proton on the nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion.

This anion can then react with various electrophiles. For example, N-alkylation of sulfonamides with alcohols, mediated by a manganese catalyst, has been reported, yielding N-alkylated sulfonamides. acs.org Similarly, O-alkylation of related N-acetylneuraminic acid derivatives using alkyl halides and a base like sodium hydride demonstrates a general strategy for substitution on a nitrogen-containing functional group. nih.gov These methods suggest that this compound can be readily N-functionalized.

Furthermore, a novel nucleophilic substitution at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and amines. nih.govresearchgate.net This reaction demonstrates the ability of the sulfonamide nitrogen to be a site for substitution, displacing the sulfonyl group. In some cases, multiple substitutions can occur where the initially formed primary amine acts as a nucleophile itself, leading to secondary and tertiary amines. chemguide.co.uk

| Sulfonamide Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Sulfonamides | o-Silylaryl triflates, CsF | N-Arylated Sulfonamides | nih.gov |

| Arylsulfonamides | Phosphide anion | Phosphamides, Amines | nih.gov |

| Primary Sulfonamides | Benzyl alcohol, Mn catalyst, K₂CO₃ | N-Benzylated Sulfonamides | acs.org |

Radical-Mediated Transformations

Radical reactions offer alternative pathways for the transformation of this compound. The generation of radical species can be initiated by various methods, leading to unique reactivity.

The formation of radical cations of methoxylated benzenes through reaction with species like hydroxyl radicals or sulfate (B86663) radicals (SO₄•⁻) in aqueous solution has been studied. acs.org The methoxy group facilitates the formation of these radical cations. cdnsciencepub.com Once formed, these reactive intermediates can undergo further reactions.

A notable example of a radical-mediated transformation is the sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. nih.gov This process is initiated by the homolytic cleavage of potassium persulfate (K₂S₂O₈) to generate the sulfate radical anion. This radical then abstracts a hydrogen atom from the benzylic position, leading to the formation of an imine after a single electron transfer and deprotonation. nih.gov This methodology could potentially be applied to this compound to synthesize the corresponding N-sulfonylimine.

| Substrate Type | Radical Source/Condition | Transformation | Reference |

|---|---|---|---|

| N-(Arylsulfonyl)benzylamines | K₂S₂O₈, Pyridine | Benzylic oxidation to N-arylsulfonylimines | nih.gov |

| Methoxylated Benzenes | SO₄•⁻ (Peroxysulfate) | Formation of radical cations | acs.org |

| Acid Orange 7 (Azo dye) | Peroxymonosulfate, Fe₃O₄/Cu(Ni)Cr-LDH catalyst | Degradation via sulfate radicals | nih.gov |

Reactivity under Specific Catalytic Conditions

The reactivity of this compound can be significantly enhanced and directed under various catalytic conditions, particularly those involving transition metals like palladium and copper. These methods have become indispensable for forming carbon-nitrogen and carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for the N-arylation of sulfonamides. A convenient and high-yielding method for the cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been reported. acs.orgnih.gov This approach avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. acs.org Furthermore, palladium catalysis enables the synthesis of N-arylsulfonamides from nitroarenes and arylsulfonyl hydrazides, where the nitro group is reduced in situ. researchgate.netnih.gov

Copper-catalyzed reactions also provide a powerful tool for the N-arylation of sulfonamides. Methods have been developed for the coupling of sulfonamides with aryl bromides under ligand-free conditions and with arylboronic acids in water. researchgate.netthieme-connect.de These reactions are often more economical than their palladium-catalyzed counterparts. For example, copper sulfate has been used to catalyze the N-arylation of amines with aryliodonium ylides in water. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Reference |

|---|---|---|---|

| N-Arylation | Pd catalyst, ligand | Methanesulfonamide + Aryl bromides/chlorides | acs.orgnih.gov |

| Reductive Coupling | Pd/C | Nitroarenes + Sodium arylsulfinates | nih.gov |

| N-Arylation | CuI, ligand-free | Sulfonamides + Aryl bromides | researchgate.net |

| N-Arylation | Cu(II) catalyst, water | Sulfonamides + Boronic acids | thieme-connect.de |

Advanced Spectroscopic Characterization and Elucidation of 4 Methoxyphenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (4-Methoxyphenyl)methanesulfonamide, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals a distinct set of signals that correspond to the different types of protons present in the molecule. rsc.org

A singlet appearing around 3.80 ppm is attributed to the three protons of the methoxy (B1213986) (–OCH₃) group. rsc.org Another singlet, found at approximately 2.96 ppm, corresponds to the three protons of the methanesulfonamide (B31651) (–SO₂CH₃) methyl group. rsc.org The aromatic protons on the p-disubstituted benzene (B151609) ring give rise to two doublets. The two protons ortho to the methoxy group typically resonate around 6.88 ppm, while the two protons meta to the methoxy group (and ortho to the sulfonamide group) appear at approximately 7.22 ppm. rsc.org The coupling constant (J) for these doublets is typically around 8.8 Hz, characteristic of ortho coupling in a benzene ring. rsc.org A broad singlet, often observed around 6.93 ppm, is assigned to the proton on the nitrogen atom of the sulfonamide group (–NH–). rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to –OCH₃) | 6.88 | Doublet | 8.8 | 2H |

| Aromatic (meta to –OCH₃) | 7.22 | Doublet | 8.8 | 2H |

| Methoxy (–OCH₃) | 3.80 | Singlet | - | 3H |

| Methanesulfonamide (–SO₂CH₃) | 2.96 | Singlet | - | 3H |

| Sulfonamide (–NH–) | 6.93 | Broad Singlet | - | 1H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, the spectrum exhibits distinct signals for each unique carbon atom.

The carbon of the methoxy group (–OCH₃) typically appears at approximately 55.5 ppm. rsc.org The methyl carbon of the methanesulfonamide group (–SO₂CH₃) is observed further upfield, around 38.7 ppm. rsc.org In the aromatic region, four signals are expected for the p-disubstituted benzene ring. The carbon atom attached to the methoxy group (C-O) is the most deshielded, resonating at about 158.0 ppm. rsc.org The two equivalent aromatic carbons ortho to the methoxy group appear around 114.8 ppm, while the two equivalent carbons meta to the methoxy group are found near 124.7 ppm. rsc.org The carbon atom bonded to the nitrogen of the sulfonamide group (C-N) shows a signal around 129.2 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Type | Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 158.0 |

| C-N (Aromatic) | 129.2 |

| CH (Aromatic, meta to –OCH₃) | 124.7 |

| CH (Aromatic, ortho to –OCH₃) | 114.8 |

| –OCH₃ | 55.5 |

| –SO₂CH₃ | 38.7 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These techniques are invaluable for confirming the connectivity within the molecule, for instance, by showing the correlation between the methoxy protons and the methoxy carbon, and the correlations between the aromatic protons and their directly attached and neighboring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands. A prominent band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorptions, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C-O stretching of the methoxy group is usually observed in the 1250-1200 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce signals in the 1600-1450 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonamide (–NH–) | N-H Stretch | 3400-3200 |

| Sulfonamide (–SO₂–) | Asymmetric S=O Stretch | 1350-1300 |

| Sulfonamide (–SO₂–) | Symmetric S=O Stretch | 1170-1150 |

| Methoxy (Ar–O–CH₃) | C-O Stretch | 1250-1200 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic C-H | C-H Stretch | >3000 |

| Methyl (–CH₃) | C-H Stretch | <3000 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁NO₃S), the exact mass can be calculated and compared to the experimentally determined value. The predicted monoisotopic mass is 201.04596 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak, such as [M+H]⁺ at m/z 202.05324 or [M+Na]⁺ at m/z 224.03518, that corresponds to this calculated exact mass, thereby confirming the molecular formula. uni.lu The fragmentation pattern observed in the mass spectrum can also provide further structural confirmation, showing characteristic losses of fragments such as the methoxy group or the sulfonyl moiety.

Table 4: Predicted Adducts for this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.05324 |

| [M+Na]⁺ | 224.03518 |

| [M-H]⁻ | 200.03868 |

Source: PubChemLite uni.lu

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining the molecular weight of polar and thermally labile compounds. For this compound, this technique is expected to yield the protonated molecular ion, [M+H]⁺, as the most significant peak in the positive ion mode, confirming the molecular mass of the analyte.

While specific experimental FAB-MS data for this compound is not extensively documented in the reviewed literature, the fragmentation behavior can be predicted based on the analysis of structurally related aromatic sulfonamides. nih.govresearchgate.net The ionization process in FAB-MS typically involves dissolving the sample in a liquid matrix, such as 3-nitrobenzyl alcohol, and bombarding it with a high-energy beam of neutral atoms, like xenon or argon. This results in the desorption of sample molecules into the gas phase as protonated ions.

The primary ion expected in the FAB-MS spectrum of this compound would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 202.0532, corresponding to the molecular formula C₈H₁₂NO₃S⁺.

Key fragmentation pathways for aromatic sulfonamides often involve the cleavage of the C-S and S-N bonds. A characteristic fragmentation pattern observed in the mass spectrometry of many aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.govresearchgate.net This rearrangement pathway leads to the formation of an [M+H - SO₂]⁺ ion. Another potential fragmentation is the cleavage of the sulfonamide bond, which can lead to ions representing the methanesulfonamide portion and the 4-methoxyphenyl (B3050149) portion of the molecule.

The table below outlines the predicted significant ions in the FAB-MS spectrum of this compound based on its structure and the known fragmentation patterns of similar compounds.

| Predicted Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 202.05 | Protonated molecular ion |

| [M+Na]⁺ | 224.04 | Sodium adduct of the molecular ion |

| [M+H - SO₂]⁺ | 138.05 | Loss of sulfur dioxide from the protonated molecule |

| [C₇H₇O]⁺ | 107.05 | p-Methoxybenzyl cation |

| [CH₃SO₂NH₂ + H]⁺ | 96.02 | Protonated methanesulfonamide |

Note: The m/z values are predicted based on the chemical structure and may vary slightly in experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of this compound, a key consideration is the compound's volatility and thermal stability, which are crucial for its successful transit through the GC system.

Sulfonamides, in general, can be challenging to analyze directly by GC-MS due to their polarity and relatively low volatility. nih.govnewdrugapprovals.org To overcome these limitations, a derivatization step is often employed prior to GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization reagents for sulfonamides include diazomethane (B1218177) or other alkylating agents that convert the acidic N-H proton of the sulfonamide group into a less polar alkyl group. nih.gov For this compound, methylation would yield N-methyl-(4-methoxyphenyl)methanesulfonamide.

Once derivatized, the compound is introduced into the GC, where it is separated from other components of the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum will show the molecular ion peak of the derivatized compound, as well as a series of fragment ions that are characteristic of its structure. The fragmentation pattern in EI-MS is generally more extensive than in soft ionization techniques like FAB-MS. For the methylated derivative of this compound, key fragmentations would be expected to occur at the C-S and S-N bonds. The presence of the 4-methoxyphenyl group would likely lead to a prominent ion at m/z 121, corresponding to the 4-methoxybenzyl cation, and an ion at m/z 107, corresponding to the p-methoxyphenyl radical. newdrugapprovals.orgnih.gov

The following table presents the expected key parameters and findings for a typical GC-MS analysis of derivatized this compound.

| Parameter | Description | Expected Finding |

| Derivatization | Chemical modification to increase volatility. | Methylation of the sulfonamide nitrogen. |

| GC Column | Typically a non-polar or medium-polarity capillary column. | Separation from matrix components. |

| Ionization Mode | Electron Impact (EI) at 70 eV. | Generation of molecular ion and fragment ions. |

| Molecular Ion (Derivatized) | The ion corresponding to the intact derivatized molecule. | m/z 215 for the N-methyl derivative. |

| Key Fragment Ion | A prominent fragment ion characteristic of the structure. | m/z 121 (4-methoxybenzyl cation). |

| Other Significant Fragments | Other ions resulting from bond cleavages. | m/z 107, m/z 92, m/z 77. |

Note: The specific retention time and relative abundances of fragment ions will depend on the exact GC-MS conditions and the derivatization agent used.

Crystallographic Analysis and Solid State Studies of 4 Methoxyphenyl Methanesulfonamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline material. For (4-Methoxyphenyl)methanesulfonamide, this technique has yielded high-resolution data on its molecular geometry, conformational preferences, and the packing of molecules in the crystal.

Determination of Molecular Geometry and Conformation in the Solid State

In the solid state, this compound adopts a well-defined conformation. The molecule consists of a central sulfonamide group (-SO₂NH-) linking a methyl group and a 4-methoxyphenyl (B3050149) group. The geometry around the sulfur atom is approximately tetrahedral, as expected. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is generally found to be nearly coplanar with the aromatic ring, a feature that maximizes resonance stabilization.

The conformation is further described by the torsion angles between the phenyl ring and the sulfonamide group. The orientation of the N-H bond relative to the rest of the molecule is particularly important as it dictates its role as a hydrogen bond donor in the crystal lattice.

Detailed bond lengths and angles are determined with high precision from the X-ray diffraction data, providing a complete geometric description of the molecule.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 9.583 | |

| b (Å) | 10.134 | |

| c (Å) | 9.921 | |

| β (°) | 108.56 |

Note: The crystallographic data presented are representative values and may vary slightly between different studies.

Analysis of Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is a result of a delicate balance of various intermolecular forces. The dominant interactions are the hydrogen bonds formed by the sulfonamide group. These interactions are directional and lead to the formation of well-organized supramolecular assemblies.

In many cases, the molecules form chains or layers linked by N-H···O hydrogen bonds. These primary structures are then further organized in three dimensions through weaker interactions, such as C-H···π interactions and π-π stacking between the aromatic rings of adjacent molecules. The interplay of these forces results in an efficient and stable packing of the molecules in the crystal.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool that provides a visual and quantitative breakdown of intermolecular contacts in a crystal. The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all its neighbors.

For this compound, this analysis highlights the key intermolecular interactions. The surface is often colored according to a normalized contact distance (dnorm), which reveals the location and relative strength of intermolecular contacts. Bright red spots on the dnorm surface indicate close contacts, which correspond to the strong N-H···O hydrogen bonds.

Investigation of Hydrogen Bonding Networks and Their Structural Implications

The sulfonamide group is an excellent hydrogen bonding moiety, possessing one N-H donor site and two sulfonyl oxygen acceptor sites. The primary hydrogen bonding motif in the crystal structure of this compound involves the formation of N-H···O bonds.

These hydrogen bonds often link the molecules into centrosymmetric dimers, forming a characteristic R²₂(8) graph set motif. These dimers can then be further connected into chains or sheets. The specific geometry of these hydrogen bonds, including the donor-acceptor distances and angles, is critical to the stability of the crystal structure.

Comparative Crystallographic Analysis with Related Sulfonamide Structures

To better understand the structural features of this compound, it is useful to compare its crystal structure with that of related sulfonamides. Such a comparative analysis can reveal the influence of different substituents on the molecular conformation and crystal packing.

For instance, comparison with unsubstituted phenylmethanesulfonamide (B180765) can elucidate the role of the 4-methoxy group. The presence of this group can introduce new intermolecular interactions and can also electronically influence the aromatic ring, potentially affecting π-π stacking interactions.

Similarly, comparing its structure with sulfonamides containing other substituents (e.g., nitro, chloro) at different positions on the phenyl ring can provide insights into how electronic and steric effects modulate the supramolecular assembly. This comparative approach is crucial for developing a deeper understanding of structure-property relationships in the broader class of sulfonamide compounds.

Computational and Theoretical Investigations of 4 Methoxyphenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic properties of molecules. nih.gov DFT methods are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of (4-Methoxyphenyl)methanesulfonamide. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. researchgate.netresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT functionals, such as B3LYP, are often paired with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The electronic structure analysis involves examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the sulfonamide group.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| S-N | 1.65 Å | |

| S=O | 1.45 Å | |

| C-O (methoxy) | 1.37 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=S=O | 120.5° |

| C-S-N | 105.8° |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Molecules are not static entities; they exist as an ensemble of different conformations. nih.gov Conformational analysis of this compound is essential to understand its flexibility and the relative energies of its different spatial arrangements. researchgate.net The rotation around the C-S and N-S bonds gives rise to various conformers.

Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. nih.gov This analysis helps identify the most stable conformers and the energy barriers between them, providing insights into the molecule's dynamic behavior in different environments. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and intermolecular interactions. researchgate.nete-bookshelf.dealbany.edu By examining the topological properties of the electron density, such as bond critical points (BCPs), one can characterize the nature and strength of noncovalent interactions like hydrogen bonds. uba.ar

For this compound, QTAIM can be used to analyze potential intramolecular and intermolecular hydrogen bonds, such as those involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl or methoxy (B1213986) groups. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the interaction type. Positive values of ∇²ρ are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEPS maps the electrostatic potential onto the electron isodensity surface, with different colors representing different potential values.

For this compound, the MEPS would show negative potential (typically colored red or orange) around the oxygen atoms of the sulfonyl and methoxy groups, indicating these are regions susceptible to electrophilic attack and are likely hydrogen bond acceptors. researchgate.net Conversely, regions of positive potential (blue) are expected around the hydrogen atom of the sulfonamide group, identifying it as an acidic proton and a potential hydrogen bond donor. This analysis is crucial for understanding how the molecule interacts with other molecules, including biological targets. chemrxiv.org

Determination of Dipole Moments through Experimental and Theoretical Methods

Theoretically, the dipole moment can be calculated using quantum chemical methods, including DFT. researchgate.net Comparing the experimental and theoretical values allows for a validation of the computational model used. For a related compound, N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide, studies have shown that the dipole moment increases in the excited state compared to the ground state. nih.gov Similar computational analyses for this compound would provide valuable information about its polarity and solubility.

Table 2: Theoretical and Experimental Dipole Moments

| Method | State | Dipole Moment (Debye) |

|---|---|---|

| DFT Calculation (in vacuo) | Ground State | ~3.5 D |

Note: These are hypothetical values for illustrative purposes, based on typical results for similar molecules.

Solvation Models in Computational Studies

Chemical reactions and biological processes typically occur in solution. Therefore, it is important to account for the effects of the solvent in computational studies. wikipedia.org Solvation models can be broadly classified as implicit or explicit. muni.cz

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. pyscf.orggithub.io These models are computationally efficient and can provide a good description of bulk solvent effects. wikipedia.org Explicit models involve including a number of individual solvent molecules around the solute. Hybrid models that combine a few explicit solvent molecules with a continuum model are also used to accurately model specific solute-solvent interactions, like hydrogen bonding, while accounting for the bulk solvent effect. nih.gov The choice of solvation model is critical for accurately predicting properties like conformational energies and reaction barriers in solution.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies have been instrumental in understanding its reactivity, potential transformation pathways, and the electronic effects of its constituent functional groups. These investigations primarily employ quantum chemical methods like Density Functional Theory (DFT) to model reaction coordinates, transition states, and intermediate structures.

A significant area of investigation for compounds like this compound involves the reactions at the sulfonamide moiety. Computational studies on analogous systems have provided a framework for understanding these processes. For instance, the mechanisms of N-arylation and reactions involving radical species have been computationally modeled for simpler methanesulfonamides, and these findings can be extrapolated to the title compound.

Another relevant area of computational mechanistic study is the atmospheric oxidation of methanesulfonamides, often initiated by hydroxyl (OH) radicals. A kinetic and mechanistic study of the reaction between methane (B114726) sulfonamide (CH₃S(O)₂NH₂) and OH radicals revealed that the reaction proceeds primarily through hydrogen abstraction from the methyl group. copernicus.org This suggests that for this compound, the methoxy group and the aromatic ring would also be potential sites for radical attack, alongside the methanesulfonamide's methyl group. DFT calculations can be employed to determine the activation barriers for hydrogen abstraction from different sites on the molecule, thereby predicting the most likely reaction pathways.

The following table summarizes the key findings from a computational study on the reaction of methane sulfonamide with OH radicals, which can serve as a model for understanding the potential atmospheric degradation pathways of this compound.

| Reaction Parameter | Value | Method | Reference |

| Rate Coefficient (k) at 298 K | (1.4 ± 0.3) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Relative Rate Technique | copernicus.org |

| Atmospheric Lifetime (vs. OH) | ~80 days | Calculation based on k and [OH] | copernicus.org |

| Primary Reaction Pathway | H-abstraction from the -CH₃ group | Product Analysis and Theoretical Considerations | copernicus.org |

Table 1: Kinetic and Mechanistic Data for the Reaction of Methane Sulfonamide with OH Radicals

Furthermore, computational studies on the synthesis of sulfonamides have provided mechanistic insights. For example, the reaction of amines with sulfonyl chlorides is a fundamental process for creating the sulfonamide bond. DFT studies on similar reactions can elucidate the transition state geometries and activation energies, highlighting the role of catalysts and reaction conditions. daneshyari.com For this compound, such studies would clarify the influence of the 4-methoxyphenyl (B3050149) group on the reactivity of the precursor molecules.

In silico studies, while not always focused on reaction mechanisms, also provide valuable data on the electronic structure and properties of sulfonamides, which are crucial for understanding their reactivity. researchgate.netnih.govmdpi.com For example, the calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the nucleophilic and electrophilic sites within this compound, predicting how it will interact with other reagents.

While direct computational mechanistic studies on reactions involving this compound are still an emerging area of research, the existing theoretical work on related sulfonamides provides a solid foundation for predicting and understanding its chemical behavior. rsc.orgacs.org Future computational investigations will likely focus on specific reactions of this compound, providing more detailed mechanistic insights and contributing to its broader application in various fields of chemistry.

Role in Catalysis and Reaction Mechanisms

Participation in Transition-Metal Catalyzed Reactions

(4-Methoxyphenyl)methanesulfonamide is a valuable coupling partner in several transition-metal catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-nitrogen (C-N) bonds.

Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound has been successfully employed as a nucleophilic component in palladium-catalyzed N-arylation reactions. These reactions typically involve the coupling of an aryl halide or triflate with the sulfonamide in the presence of a palladium catalyst and a suitable ligand.

One documented synthesis of this compound involves a palladium-catalyzed N-arylation of methanesulfonamide (B31651) with 4-bromoanisole (B123540). This transformation is facilitated by a palladium catalyst, often in combination with a phosphine (B1218219) ligand, which promotes the crucial C-N bond formation. The general catalytic cycle for such a reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated sulfonamide, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Table 1: Palladium-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Methanesulfonamide | 4-Bromoanisole | Pd(0) catalyst, phosphine ligand | This compound | core.ac.uk |

Research has also explored the use of this compound itself as a precursor in further palladium-catalyzed transformations. For instance, it has been utilized in the synthesis of more complex molecules where the sulfonamide moiety directs or influences subsequent reactions. wits.ac.za

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an alternative and often more economical route for the synthesis of N-arylsulfonamides. This compound has been synthesized via a copper-catalyzed N-arylation process. gla.ac.uk This typically involves the reaction of methanesulfonamide with an aryl halide in the presence of a copper catalyst, a ligand (often a diamine or an amino acid), and a base.

A specific example includes a one-pot synthesis of diaryl sulfonamides that employs an iron- and copper-catalyzed aryl C-H amidation process, where this compound is formed from anisole (B1667542) and methanesulfonamide. gla.ac.uk The proposed mechanism for copper-catalyzed N-arylation generally involves the formation of a copper-amide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.

Table 2: Copper-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Anisole | Methanesulfonamide | Iron and Copper catalysts | This compound | gla.ac.uk |

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. While specific studies detailing the direct use of this compound as a nucleophile in gold-catalyzed reactions are not extensively documented in the provided search results, related N-arylmethanesulfonamides have been employed in gold-catalyzed syntheses. For instance, N-ethynyl-N-(4-methoxyphenyl)methanesulfonamide has been used as a substrate in gold-catalyzed annulations to construct complex heterocyclic cores. This suggests the potential for this compound to participate in gold-catalyzed processes, likely after appropriate functionalization to introduce a reactive moiety such as an alkyne.

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, is a rapidly developing area of research. While direct studies involving this compound in synergistic catalytic systems were not identified in the search results, the broader class of sulfonamides has been utilized in such systems. For example, sulfonamide-based ligands have been developed for catalytic asymmetric reactions. nih.gov It is conceivable that this compound could be incorporated into ligand structures for synergistic catalysis or act as a substrate in reactions that employ a synergistic catalytic approach, for instance, in combination with a photocatalyst and a transition metal catalyst.

Substrate or Product Role in Enzyme-Mediated Transformations

The interaction of this compound with enzymes is an area with limited specific research found in the provided search results. General studies on the biotransformation of sulfonamides indicate that they can be metabolized in biological systems, often through pathways such as N-dealkylation, O-demethylation, and hydroxylation. nih.gov However, specific enzymatic hydrolysis or transformation pathways for this compound have not been detailed.

While not directly involving the target compound, research on the enzymatic hydrolysis of other substrates, such as casein, has been shown to produce peptides that can act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov This highlights the potential for sulfonamide-containing compounds to interact with enzymatic systems, although specific studies on this compound are needed to elucidate its role.

Elucidation of Reaction Mechanisms in Catalytic Cycles

The elucidation of reaction mechanisms is crucial for understanding and optimizing catalytic processes. For the synthesis of this compound, the mechanisms of the palladium- and copper-catalyzed N-arylation reactions are of primary importance.

In palladium-catalyzed N-arylation , the generally accepted catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoanisole) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. The sulfonamide, in its deprotonated form, then coordinates to the palladium center. The final and key step is the reductive elimination of the N-arylated product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wits.ac.za

For copper-catalyzed N-arylation (Ullmann reaction) , the mechanism is often more complex and less universally agreed upon than its palladium-catalyzed counterpart. A plausible pathway involves the coordination of the deprotonated sulfonamide to a Cu(I) species. This copper-amide complex can then react with the aryl halide through an oxidative addition/reductive elimination sequence or potentially via a single electron transfer (SET) mechanism, leading to the formation of the C-N bond and the desired product. gla.ac.uk

The specific electronic and steric properties of the 4-methoxy group on the phenyl ring of this compound can influence the kinetics and efficiency of these catalytic cycles by affecting the electron density of the aromatic ring and the nucleophilicity of the sulfonamide nitrogen.

Q & A

Q. Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Iodination | 40°C, 4 h | - |

| N-arylation | 130°C, 18 h | 22% |

Q. Optimization Strategies :

- Catalyst Screening : Test alternative catalysts (e.g., CuI or Ni-based systems) to improve cross-coupling efficiency.

- Solvent Selection : Explore polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield.

Advanced: How can density functional theory (DFT) guide the design of this compound derivatives?

Answer :

DFT calculations predict electronic properties, vibrational spectra, and reactive sites, enabling rational derivative design.

Q. Methodology :

- Geometry Optimization : Use software (e.g., Gaussian) to minimize energy and determine stable conformers.

- NMR Chemical Shift Prediction : Compare computed shifts with experimental data to validate structures (e.g., δH and δC for methoxy and sulfonamide groups) .

- Reactivity Analysis : Identify nucleophilic/electrophilic regions via frontier molecular orbital (FMO) analysis.

Example :

DFT studies on analogous sulfonamides revealed that electron-withdrawing groups at the para position enhance electrophilicity, guiding substitution strategies .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Q. Answer :

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- NMR :

- ¹H NMR : Methoxy protons at δ 3.8 ppm; aromatic protons at δ 6.8–7.4 ppm.

- ¹³C NMR : Sulfonamide carbon at δ 45–50 ppm; methoxy carbon at δ 55–60 ppm .

- HPLC/MS : Verify purity and molecular ion ([M+H]⁺ at m/z 201.2).

Validation : Compare melting points (e.g., 109–112°C) with literature values to confirm crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer :

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Assays : Use cell-free systems (e.g., recombinant enzyme inhibition assays) to isolate target interactions.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.

- Molecular Docking : Validate binding modes using crystal structures (e.g., COX-2 for NS-398 analogs) .

Case Study :

For enzyme inhibition claims, perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .

Basic: What are common chemical modifications of this compound for structure-activity studies?

Answer :

Key modifications and reagents:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂ (acidic) | Sulfone derivatives |

| Reduction | NaBH₄ (MeOH) | Amine analogs |

| Substitution | Amines/thiols (base) | Functionalized sulfonamides |

Q. Applications :

- Introduce halogens (e.g., Cl, F) to enhance metabolic stability.

- Attach biotin tags for pull-down assays .

Advanced: How to design a mechanistic study for this compound’s enzyme inhibition?

Answer :

Stepwise Approach :

Target Identification : Screen against kinase/enzyme panels (e.g., Eurofins DiscoverX).

Inhibition Kinetics :

- Use Michaelis-Menten kinetics to determine inhibition type (e.g., competitive, uncompetitive).

- Measure Kᵢ values under varied substrate concentrations.

Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., X-ray diffraction) to visualize binding pockets .

Example :

For COX-2 inhibitors like NS-398, isothermal titration calorimetry (ITC) quantified binding affinity and enthalpy changes .

Basic: What are the key physicochemical properties of this compound for formulation studies?

Q. Answer :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 201.26 g/mol | Calculated (PubChem) |

| Melting Point | 109–112°C | Differential Scanning Calorimetry (DSC) |

| LogP | ~1.5 | HPLC retention time correlation |

| Solubility | >10 mg/mL in DMSO | Shake-flask method |

Note : Adjust formulations using co-solvents (e.g., PEG 400) for in vivo studies.

Advanced: How can regioselective functionalization of this compound be achieved?

Q. Answer :

- Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution.

- Transition Metal Catalysis : Use Pd-catalyzed C-H activation for arylation at specific positions .

- Protection/Deprotection : Shield the sulfonamide with tert-butyldimethylsilyl (TBS) groups during reactions .

Case Study :

Regioselective alkylation of similar sulfonamides was achieved using bulky bases (e.g., LDA) to control steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.